molecular formula C16H16FN3O2 B5378499 N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide

N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide

货号 B5378499
分子量: 301.31 g/mol
InChI 键: IPNVUIITMICCSF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide, also known as BAY 73-6691, is a novel selective inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a critical role in regulating the cardiovascular system, and BAY 73-6691 has shown potential for the treatment of various cardiovascular diseases.

科学研究应用

N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been extensively studied in preclinical and clinical trials for the treatment of various cardiovascular diseases, such as pulmonary hypertension, heart failure, and atherosclerosis. It has shown promising results in improving cardiovascular function, reducing inflammation, and preventing oxidative stress. N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has also been investigated for its potential use in the treatment of other diseases, such as sickle cell disease and diabetic nephropathy.

作用机制

N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 works by selectively inhibiting sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and vascular permeability. By inhibiting sGC, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 increases the levels of cGMP, leading to vasodilation, decreased vascular resistance, and improved cardiovascular function.
Biochemical and Physiological Effects
N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has been shown to have several biochemical and physiological effects, including:
- Increased levels of cGMP in various tissues, such as the lungs, heart, and kidneys
- Improved endothelial function and vascular permeability
- Reduced inflammation and oxidative stress
- Decreased pulmonary artery pressure and vascular resistance
- Improved cardiac output and left ventricular function

实验室实验的优点和局限性

N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 has several advantages for lab experiments, including its high selectivity for sGC, its ability to increase cGMP levels in various tissues, and its potential for the treatment of various cardiovascular diseases. However, there are also some limitations, such as its relatively short half-life and the need for careful dosing and monitoring.

未来方向

There are several future directions for the research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691, including:
- Further preclinical and clinical studies to investigate its safety and efficacy in various cardiovascular diseases
- Development of more potent and selective sGC inhibitors based on the structure of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691
- Investigation of the potential use of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 in other diseases, such as sickle cell disease and diabetic nephropathy
- Development of new formulations and delivery methods to improve its pharmacokinetic properties and bioavailability
In conclusion, N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 is a novel selective inhibitor of sGC that has shown promising results for the treatment of various cardiovascular diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 may lead to new treatments for cardiovascular and other diseases.

合成方法

The synthesis of N-{3-[(2-fluorobenzoyl)amino]propyl}-2-pyridinecarboxamide 73-6691 involves several steps, including the preparation of the key intermediate, 2-amino-3-(2-fluorobenzoyl)propionic acid, and the subsequent coupling with 2-pyridinecarboxylic acid to form the target compound. The synthesis method has been described in detail in several publications, including the original patent application by Bayer AG.

属性

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]propyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-7-2-1-6-12(13)15(21)19-10-5-11-20-16(22)14-8-3-4-9-18-14/h1-4,6-9H,5,10-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVUIITMICCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC(=O)C2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。